2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol
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Overview
Description
2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the hydroxyethyl and propyl groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the coupling of the hydroxyethyl group to the benzimidazole core under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzimidazole core can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .
Scientific Research Applications
2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The hydroxyethyl and propyl groups may enhance the compound’s solubility and binding affinity, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)benzimidazole
- 1-Propylbenzimidazole
- 2-(1-Hydroxyethyl)-1-propylbenzimidazole
Uniqueness
2-[2-Hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol is unique due to its specific combination of functional groups. The presence of both hydroxyethyl and propyl groups on the benzimidazole core provides distinct chemical properties and biological activities that are not observed in simpler benzimidazole derivatives .
Properties
IUPAC Name |
2-[2-hydroxyethyl-[(1-propylbenzimidazol-2-yl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-7-18-14-6-4-3-5-13(14)16-15(18)12-17(8-10-19)9-11-20/h3-6,19-20H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRAQXJLGVXKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CN(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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